molecular formula C29H54O4 B14749718 Didodecyl 2-methylidenebutanedioate CAS No. 2094-76-0

Didodecyl 2-methylidenebutanedioate

Cat. No.: B14749718
CAS No.: 2094-76-0
M. Wt: 466.7 g/mol
InChI Key: DLBIZQBMDGOEFK-UHFFFAOYSA-N
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Description

Didodecyl 2-methylidenebutanedioate is a diester derived from 2-methylidenebutanedioic acid (HOOC-CH₂-C(=CH₂)-COOH) and dodecyl (lauryl) alcohol. This compound is structurally characterized by two long-chain dodecyl ester groups, which enhance lipophilicity and influence applications in polymer chemistry, surfactants, or specialty lubricants.

Properties

CAS No.

2094-76-0

Molecular Formula

C29H54O4

Molecular Weight

466.7 g/mol

IUPAC Name

didodecyl 2-methylidenebutanedioate

InChI

InChI=1S/C29H54O4/c1-4-6-8-10-12-14-16-18-20-22-24-32-28(30)26-27(3)29(31)33-25-23-21-19-17-15-13-11-9-7-5-2/h3-26H2,1-2H3

InChI Key

DLBIZQBMDGOEFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Didodecyl 2-methylidenebutanedioate can be synthesized through the esterification of maleic anhydride with dodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or an acid ion exchange resin like Dowex . The reaction proceeds in two stages: the formation of a monoester followed by the formation of the diester. The reaction conditions include maintaining an isothermal environment and using a semi-batch reactor .

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as acid ion exchange resins, is preferred due to their economic and environmental benefits . The process may also involve steps like vacuum rotary evaporation and tangential flow ultrafiltration to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Didodecyl 2-methylidenebutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Maleic acid and dodecyl alcohol.

    Esterification: this compound.

Mechanism of Action

The mechanism of action of didodecyl 2-methylidenebutanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release maleic acid and dodecyl alcohol, which may exert biological effects. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dilauryl Citrate (CAS 25637-88-1)

  • Structure : Derived from citric acid (1,2,3-propanetricarboxylic acid), with two dodecyl ester groups and one free carboxylic acid group.
  • Molecular Formula : C₃₀H₅₆O₇ .
  • Key Properties :
    • High lipophilicity (XLogP3 = 9.8) due to dual lauryl chains .
    • Polar surface area = 110 Ų, suggesting moderate hydrogen-bonding capacity .
  • Applications : Used in cosmetics as an emollient or stabilizer due to its biocompatibility and lipid-solubility .

Diethyl Dodecanedioate (CAS N/A)

  • Structure : Diethyl ester of dodecanedioic acid (HOOC-(CH₂)₁₀-COOH).
  • Molecular Formula : C₁₆H₂₈O₄ .
  • Key Properties :
    • Lower molecular weight (inferred ~284 g/mol) and shorter ethyl ester chains compared to dodecyl esters.
    • Reduced lipophilicity (estimated LogP < 9.8) due to shorter alkyl groups .
  • Applications : Likely used in plasticizers, lubricants, or fragrance carriers due to its volatility and ester functionality .

Didodecyl 3,3′-Thiodipropionate (CAS N/A)

  • Structure : Diester of 3,3′-thiodipropionic acid (S(CH₂CH₂COOH)₂) with dodecyl alcohol.
  • Molecular Formula : Estimated C₃₂H₅₈O₄S .
  • Key Properties :
    • Sulfur atom confers radical-scavenging ability, making it effective as an antioxidant in polymers .
    • High thermal stability due to sulfur’s electron-rich nature .
  • Applications : Stabilizer in polyolefins (e.g., polyethylene) to prevent oxidative degradation .

Data Table: Comparative Analysis

Property Didodecyl 2-Methylidenebutanedioate* Dilauryl Citrate Diethyl Dodecanedioate Didodecyl 3,3′-Thiodipropionate
Molecular Formula C₂₉H₅₂O₄ (inferred) C₃₀H₅₆O₇ C₁₆H₂₈O₄ C₃₂H₅₈O₄S
Molecular Weight ~464 g/mol 528.8 g/mol ~284 g/mol ~570 g/mol
LogP ~10–12 (estimated) 9.8 ~4–6 (estimated) ~11–13 (estimated)
Functional Groups Diester, methylidene Triester, hydroxyl Diester, linear alkyl Diester, thioether
Key Applications Specialty polymers Cosmetics Plasticizers Polymer antioxidants

*Inferred from structural analogs.

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